N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide
CAS No.:
Cat. No.: VC15892131
Molecular Formula: C16H17Cl2N5O3
Molecular Weight: 398.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17Cl2N5O3 |
|---|---|
| Molecular Weight | 398.2 g/mol |
| IUPAC Name | N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide |
| Standard InChI | InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22) |
| Standard InChI Key | BSNIYABGKKFOHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular structure integrates three key functional groups:
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A 3-nitropyridine moiety, known for its electron-deficient aromatic system that facilitates interactions with biological targets .
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A 3,4-dichlorobenzyl substituent, which enhances lipophilicity and may improve membrane permeability .
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An ethylacetamide side chain, providing hydrogen-bonding capabilities and structural flexibility .
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₅O₃ (calculated) |
| Molecular Weight | 412.23 g/mol |
| LogP (Lipophilicity) | ~2.8 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The nitro group at the 3-position of the pyridine ring likely contributes to electrophilic reactivity, while the dichlorobenzyl group may promote hydrophobic interactions with protein binding pockets .
Synthetic Pathways and Optimization
While no explicit synthesis protocol for this compound is documented, analogous nitropyridine derivatives are typically synthesized through sequential substitution and coupling reactions. A plausible route involves:
Step 1: Nitration of Pyridine
Pyridine derivatives are nitrated using nitric acid/sulfuric acid mixtures to yield 3-nitropyridine intermediates .
Step 2: Benzylamine Substitution
The 6-position of 3-nitropyridine undergoes nucleophilic aromatic substitution with 3,4-dichlorobenzylamine under basic conditions .
Step 3: Ethylenediamine Coupling
The resulting intermediate reacts with ethylenediamine, followed by acetylation to form the final acetamide moiety .
Table 2: Critical Reaction Parameters
| Reaction Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Nitration | 0–5 | H₂SO₄ | 65–70 |
| Substitution | 80–90 | K₂CO₃ | 50–60 |
| Acetylation | 25 | Triethylamine | 85–90 |
Challenges include regioselectivity during nitration and steric hindrance from the dichlorobenzyl group during substitution.
Biological Activity and Mechanism
The compound’s structural features align with known antimicrobial and anticancer agents:
Anticancer Activity
Nitro groups can act as radiosensitizers, generating reactive oxygen species under hypoxic conditions. The acetamide side chain may interact with kinase domains, as seen in tyrosine kinase inhibitors .
Table 3: Hypothetical Biological Activity Data
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Candida albicans | 12.5 | Ergosterol synthesis inhibition |
| EGFR Kinase | 8.2 | ATP-binding site competition |
| HIF-1α Stabilization | 15.7 | Hypoxia pathway modulation |
Challenges and Future Directions
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Synthetic Scalability: Multi-step routes with moderate yields necessitate optimization for industrial production.
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Toxicity Profiling: Nitro groups may confer mutagenic potential, requiring thorough in vitro safety assessments.
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Formulation Development: The compound’s low solubility in aqueous media (predicted cLogP >2) demands advanced delivery systems.
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